molecular formula C21H23N3O5S B2682804 3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1705547-98-3

3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2682804
CAS RN: 1705547-98-3
M. Wt: 429.49
InChI Key: DSJHXEGZVNDTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

Quinazolinone derivatives have been studied for their antifungal activities. The synthesis process involves the reaction of quinazolin-4-ones with nitrofurfural diacetate in the presence of piperidine, showing promising antifungal properties in preliminary tests (Shivan & Holla, 2011).

Antimalarial Analogue Synthesis

The title compound has been used in the synthesis of deoxyfebrifugine, an antimalarial alkaloid analogue. This demonstrates a straightforward route that also allows for the creation of N-alkyl analogues and variations in the piperidine ring, highlighting its versatility in drug development (Michael, Koning, & Pienaar, 2006).

Antitumor Activities

Research into novel quinazoline derivatives based on HER_2 receptor targeting has led to the development of compounds with significant in vitro antitumor activities. A specific derivative showcased better antitumor activities than Lapatinib, a known cancer treatment drug, against various cancer cell lines (Cai Zhi-qian, 2015).

Methodological Advances in Synthesis

Studies have also focused on the efficient synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a three-component, domino reaction. This methodological advancement highlights the compound's role in facilitating the preparation of structurally diverse molecules with potential biological activities (Cui, Zhu, Li, & Cao, 2018).

Crystal Structure and Vibrational Properties

The synthesis and structural analysis of related quinazolinone derivatives have provided insights into their crystal structure and vibrational properties. These studies are crucial for understanding the molecular basis of the compound's biological activities and for the design of more effective derivatives (Sun, Deng, Hu, Liao, Liao, Chai, & Zhao, 2021).

properties

IUPAC Name

3-[3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c25-20(9-12-24-15-22-19-6-2-1-5-18(19)21(24)26)23-10-7-17(8-11-23)30(27,28)14-16-4-3-13-29-16/h1-6,13,15,17H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJHXEGZVNDTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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